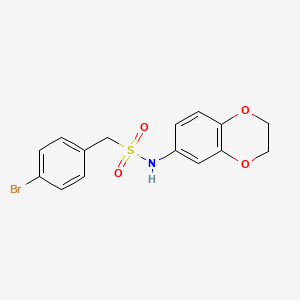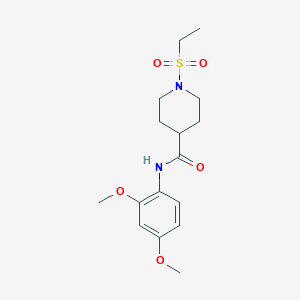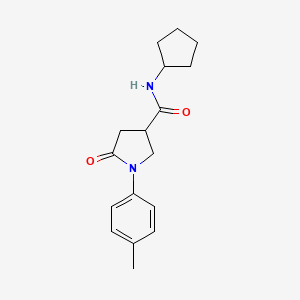![molecular formula C20H27Cl3N2O B4428336 {4-[(4-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4428336.png)
{4-[(4-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride
Übersicht
Beschreibung
{4-[(4-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and is a potent inhibitor of spleen tyrosine kinase (SYK). SYK is an important enzyme that plays a critical role in various cellular signaling pathways, and its inhibition has been linked to the treatment of several diseases.
Wirkmechanismus
TAK-659 is a potent and selective inhibitor of {4-[(4-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride, which is a non-receptor tyrosine kinase that plays a critical role in various cellular signaling pathways. This compound is involved in the activation of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 binds to the ATP-binding site of this compound and inhibits its activity, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications in B-cell malignancies, TAK-659 has also been studied for its effects on other diseases. For example, it has been shown to inhibit the activation of mast cells and basophils, which are involved in allergic reactions. TAK-659 has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments, including its potency and selectivity for {4-[(4-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride, which makes it a useful tool for studying the role of this compound in various cellular signaling pathways. However, there are also some limitations to its use, such as its potential toxicity and off-target effects. It is important to carefully consider the appropriate concentration and duration of exposure when using TAK-659 in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of TAK-659, including its potential applications in other diseases beyond B-cell malignancies. For example, it has been suggested that {4-[(4-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride inhibition may be useful in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, there is ongoing research into the development of more potent and selective this compound inhibitors, which may have even greater therapeutic potential than TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). {4-[(4-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride plays a critical role in the survival and proliferation of B-cells, and its inhibition by TAK-659 has been shown to induce apoptosis and inhibit the growth of B-cell malignancies.
Eigenschaften
IUPAC Name |
N-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O.2ClH/c21-19-5-1-18(2-6-19)15-24-20-7-3-16(4-8-20)13-23-14-17-9-11-22-12-10-17;;/h1-8,17,22-23H,9-15H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVZAILMVUZPSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(acetylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B4428257.png)
amine hydrochloride](/img/structure/B4428264.png)



![N-(3-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4428290.png)
![6-benzyl-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428295.png)
![1-[(2,4-dichlorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4428297.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4428305.png)
![3-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4428313.png)
![2-methyl-1-[4-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B4428315.png)
![4-(4-methoxyphenyl)-4-oxo-N-[1-(3-phenylpropyl)-3-piperidinyl]butanamide](/img/structure/B4428319.png)

![2-(benzylthio)-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4428332.png)